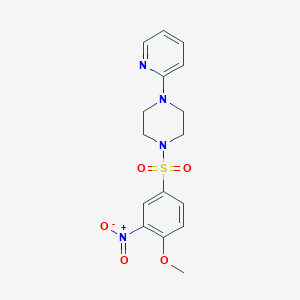![molecular formula C15H13ClO3 B2490391 Methyl 3-[(2-chlorophenoxy)methyl]benzoate CAS No. 834913-10-9](/img/structure/B2490391.png)
Methyl 3-[(2-chlorophenoxy)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. Unfortunately, the specific physical and chemical properties for “Methyl 3-[(2-chlorophenoxy)methyl]benzoate” are not provided in the sources .Applications De Recherche Scientifique
Synthesis and Properties
Efficient Synthesis for Corrosion Inhibition
Methyl 3-[(2-chlorophenoxy)methyl]benzoate has been synthesized as a corrosion inhibitor for mild steel in acidic environments. The synthesis involved a two-step process using sodium hydroxide solution and anhydrous methanol or ethanol. These compounds showed good inhibition effects in a 1 M HCl solution, protecting the steel surface through adsorption (Arrousse et al., 2021).
Photophysical Properties
The photophysical properties of derivatives of methyl salicylate, closely related to this compound, were studied. These derivatives exhibited unique absorption and emission spectra, which could be significant in the field of synthetic organic chemistry (Yoon et al., 2019).
Structural and Electronic Properties
A study focused on the structural and electronic properties of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol, a compound structurally similar to this compound. This involved examining wave functional properties, electronic properties, and reactive sites in different solvents, offering insights into the behavior of such compounds in various environments (Julie et al., 2021).
Acaricidal Properties
The compound methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, which shares similarities with this compound, was studied for its acaricidal properties. This research could guide the development of related compounds for pest control applications (Kimura & Hourai, 2005).
Applications in Organic Synthesis
Catalytic Reactions
Studies have shown the use of similar compounds in catalytic reactions, such as the trifluoromethylation of aromatics. These processes are important in developing pharmaceuticals and functional materials (Mejía & Togni, 2012).
Synthesis of Schiff Base Derivatives
Derivatives similar to this compound were used in the synthesis of Schiff base derivatives, which are significant in creating materials with specific mesomorphic properties (Alamro et al., 2021).
Crystal Engineering Applications
The compound methyl 2-(carbazol-9-yl)benzoate, which is structurally related, has been used in crystal engineering studies to induce phase transitions in high-Z′ structures. This could have implications for designing materials with specific crystallographic properties (Johnstone et al., 2010).
Determination of Preservatives in Cosmetics
Methyl benzoate, closely related to the chemical , was identified and quantified in cosmetics using ultra-performance liquid chromatography, indicating the potential use of this compound in similar analytical applications (Wu et al., 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 3-[(2-chlorophenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)12-6-4-5-11(9-12)10-19-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHOZOZPMJWMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

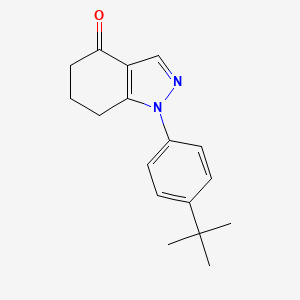
![4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490311.png)
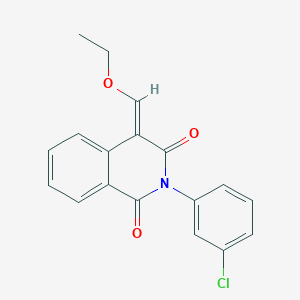
![N-(4-fluorophenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2490313.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2490317.png)
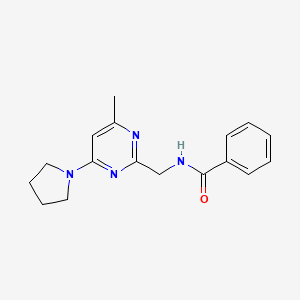
![4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2490319.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2490321.png)
![2-hydroxy-8-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2490322.png)

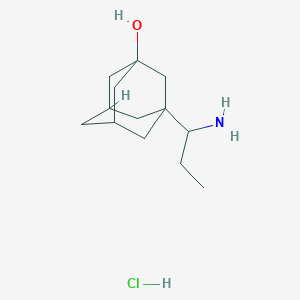
![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)

